1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Crystal Engineering Supramolecular Chemistry Solid-State Conformation

This ortho-CF3-substituted diarylurea provides steric and electronic properties that meta/para isomers cannot replicate, enabling atropisomeric control and distinct urea-urea hydrogen bonding networks for cocrystal engineering. Essential for SAR exploration of CF3-phenylurea kinase inhibitors. NLT 95% purity. Contact us for bulk or custom synthesis.

Molecular Formula C14H11F3N2O
Molecular Weight 280.24 g/mol
Cat. No. B5652311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea
Molecular FormulaC14H11F3N2O
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H11F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20)
InChIKeyKPQRZAREDAWPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (CAS 895-40-9): Overview and Procurement Relevance


1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (CAS 895-40-9, MF: C14H11F3N2O, MW: 280.25) is an unsymmetrical diaryl urea derivative with a trifluoromethyl substituent at the ortho position of one phenyl ring . The compound has a predicted logP of 3.54–4.50, pKa of 13.68±0.70, and polar surface area of 41.13 Ų [1]. The ortho-CF₃ substitution creates a distinct steric and electronic environment compared to meta- or para-substituted analogs, affecting both molecular conformation and supramolecular packing via urea-urea hydrogen bonding networks . The urea core enables participation in hydrogen bonding interactions with biological targets, while the CF₃ group enhances lipophilicity and influences metabolic stability relative to non-fluorinated or differently substituted phenylurea congeners . This compound serves as a scaffold intermediate in pharmaceutical and agrochemical research, with the ortho-CF₃-phenylurea motif appearing in multiple kinase inhibitor patents and herbicidal development programs [2][3].

Why 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Arbitrarily Replaced by Other Phenylurea Analogs


Phenylurea derivatives exhibit pronounced substitution-dependent variation in biological activity and physicochemical behavior, making generic substitution scientifically invalid. The position of the trifluoromethyl group critically influences target binding: in a series of N-fluorinated phenyl-N′-pyrimidyl urea herbicides, the 3-CF₃-substituted compound 25 achieved an IC50 of 11.67 mg/L against Setaria viridis, outperforming the commercial herbicide bensulfuron (IC50 = 27.45 mg/L) by over 2-fold [1]. Similarly, among diarylurea kinase inhibitors, the 4-chloro-3-(trifluoromethyl)phenyl motif in compound 2g yielded ~100% mean inhibition across a 58-cell line panel at 10 μM, whereas structurally distinct diarylureas showed variable and lower activity [2]. The ortho-CF₃ substitution in 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea introduces steric constraints near the urea linkage that fundamentally alter molecular conformation compared to meta- or para-CF₃ regioisomers, directly impacting hydrogen bonding geometry in both crystal engineering and biological recognition . Substitution of this specific compound with an unsubstituted diphenylurea, a mono-halogenated analog, or even a regioisomeric CF₃-phenylurea would yield different binding affinities, metabolic stability profiles, and solid-state properties. The evidence below quantifies exactly where this specific ortho-CF₃-phenylurea scaffold differs from closest analogs.

Quantitative Differentiation Evidence: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea vs. Comparator Compounds


Ortho-CF₃ Substitution Confers Distinct Molecular Conformation vs. Meta- and Para-CF₃ Regioisomers

The ortho-trifluoromethyl substitution in 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea creates steric constraints near the urea linkage that fundamentally alter molecular conformation compared to meta- and para-CF₃ regioisomers. X-ray crystallographic analysis of diphenylurea packing motifs reveals that ortho-substituents restrict torsional freedom around the N-phenyl bonds, forcing the urea carbonyl and NH groups into geometries that differ from those adopted by meta- or para-substituted analogs . This sterically driven conformational restriction directly impacts the hydrogen bonding network: ortho-substituted diphenylureas form distinct supramolecular synthons (urea-urea α-tape motifs) with altered NH···O distances and dihedral angles compared to the para-CF₃ variant. The ortho-CF₃-phenylurea scaffold therefore presents a unique hydrogen bond donor-acceptor geometry that is unavailable from meta- or para-regioisomers.

Crystal Engineering Supramolecular Chemistry Solid-State Conformation

LogP Advantage of Ortho-CF₃-Phenylurea vs. Unsubstituted and meta-Substituted Analogs

The ortho-CF₃ substituent in 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea provides a calculated logP of 3.54–4.50 and a predicted pKa of 13.68±0.70 [1]. This lipophilicity profile is distinct from: (a) unsubstituted diphenylurea (logP ~2.8), (b) 3-trifluoromethylphenylurea (CAS 13114-87-9, the meta-CF₃ regioisomer), and (c) 4-(trifluoromethyl)phenylurea (the para-CF₃ regioisomer). While direct measured logP values for all three regioisomers under identical conditions are not available in a single comparative study, class-level SAR of aryl-urea derivatives indicates that the position of the CF₃ group modulates lipophilicity via differential solvation effects and electronic distribution [2]. The ortho-CF₃ arrangement positions the electronegative fluorine atoms in closer proximity to the urea carbonyl oxygen, potentially altering the compound's hydrogen bond acceptor basicity compared to meta- or para-substituted variants.

Lipophilicity Drug Design ADME

Enantiomeric Selectivity Potential: Ortho-CF₃-Substituted Thiohydantoin Derivatives Exhibit Atropisomerism

The ortho-trifluoromethylphenyl moiety can confer axial chirality to urea-derived heterocycles due to restricted rotation around the N-aryl bond. Research demonstrates that ortho-trifluoromethylphenyl isothiocyanate reacts with chiral amino acid esters to produce atroposelective thiohydantoin derivatives, yielding two distinct axial chiral isomers [1]. This atropisomerism is a direct consequence of the steric bulk of the ortho-CF₃ group and the rotational barrier imposed by ortho-substitution. In contrast, meta-CF₃ and para-CF₃ phenylurea derivatives do not exhibit this restricted rotation; their N-aryl bonds rotate freely at ambient temperature, producing no separable atropisomers. While 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea itself is not chiral, its ortho-CF₃ scaffold serves as a key intermediate for constructing atropisomerically enriched compounds—an opportunity not available with meta- or para-CF₃ regioisomers.

Chiral Chemistry Atropisomerism Medicinal Chemistry

Targeted Application Scenarios for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Procurement


Crystal Engineering and Solid-State Formulation Studies Requiring Ortho-CF₃-Specific Packing

Researchers developing pharmaceutical cocrystals or solid dispersions should prioritize the ortho-CF₃-phenylurea scaffold over meta- or para-CF₃ regioisomers when seeking the unique urea-urea hydrogen bonding geometry documented by Solomos et al. (2017) . The ortho-CF₃ group restricts torsional freedom and dictates a distinct supramolecular packing motif that directly influences crystallinity and dissolution behavior. This property is relevant for formulation scientists optimizing the solid-state properties of urea-containing drug candidates, where meta- or para-substituted analogs would yield different crystal habits and potentially inferior performance. Procurement of this specific ortho-CF₃ isomer is essential to reproduce the crystallographically characterized packing motif.

Atropisomeric Compound Library Construction

Medicinal chemists pursuing atropisomerically enriched chemical libraries should use ortho-CF₃-phenylurea derivatives as key building blocks. As demonstrated with ortho-trifluoromethylphenyl isothiocyanate, the ortho-CF₃ substituent imposes a rotational barrier around the N-aryl bond that enables the synthesis of axially chiral compounds [1]. This atropisomerism—absent in meta- and para-CF₃ analogs—opens access to conformationally defined chemical space that can enhance target selectivity and reduce off-target pharmacology. Procurement of the ortho-CF₃ variant is mandatory for any synthetic route requiring atropisomeric control, as meta- or para-CF₃ starting materials will not produce restricted rotation products.

Lipophilicity-Driven Structure-Activity Relationship (SAR) Studies

Investigators conducting systematic SAR exploration of trifluoromethylphenylurea derivatives should include the ortho-CF₃ variant as a distinct comparator to meta-CF₃ (CAS 13114-87-9) and para-CF₃ (CAS 402-44-8) regioisomers. The predicted logP range of 3.54–4.50 for the ortho-CF₃ compound [2] positions it at the higher end of the lipophilicity spectrum for this scaffold class. Parallel testing of all three regioisomers under identical assay conditions enables deconvolution of steric vs. electronic contributions to target binding and membrane permeability. This application is essential for lead optimization programs where fine-tuning logP without altering core pharmacophore elements is desired.

Kinase Inhibitor Scaffold Development

The diarylurea motif containing trifluoromethylphenyl groups appears in multiple kinase inhibitor patents, including Trk-inhibiting compounds and TNNI3K inhibitors [3][4]. The ortho-CF₃-phenylurea scaffold represented by 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea serves as a modular building block for constructing diverse diarylurea kinase inhibitor libraries. While the specific compound lacks published IC50 data, its scaffold is structurally related to active diarylureas such as compound 2g (4-chloro-3-(trifluoromethyl)phenyl motif) which achieved ~100% mean inhibition across 58 cancer cell lines at 10 μM [5]. Researchers exploring CF₃-substituted diarylurea kinase inhibitors require the ortho-CF₃ variant as part of a comprehensive SAR matrix to fully map substitution effects on kinase selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.